REACTION_CXSMILES
|
S(OC)(O[CH3:5])(=O)=O.[CH2:8]([O:10][CH2:11][CH2:12][NH:13][C:14](=[O:16])[CH3:15])[CH3:9].[OH-].[Na+].N>>[CH2:8]([O:10][CH2:11][CH2:12][N:13]([CH3:5])[C:14](=[O:16])[CH3:15])[CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
37.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
26.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OCCNC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
while stirring intensively
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is subsequently stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the phases are separated in a separating funnel
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted several times with toluene
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCN(C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.1 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |